molecular formula C9H16N2O3 B15338332 Ethyl 4-carbamoylpiperidine-1-carboxylate

Ethyl 4-carbamoylpiperidine-1-carboxylate

Cat. No.: B15338332
M. Wt: 200.23 g/mol
InChI Key: ZPMNZQJZXQUPKX-UHFFFAOYSA-N
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Description

Ethyl 4-carbamoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C9H16N2O3. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-carbamoylpiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl chloroformate in the presence of a base, such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-carbamoylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Ethyl 4-carbamoylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-carbamoylpiperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its combination of a carbamoyl group and an ethyl ester makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 4-carbamoylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-2-14-9(13)11-5-3-7(4-6-11)8(10)12/h7H,2-6H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMNZQJZXQUPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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